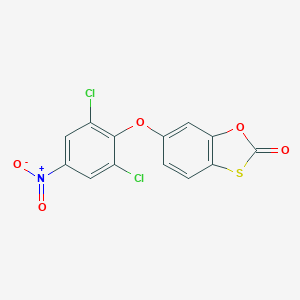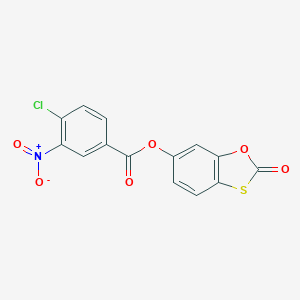![molecular formula C9H12N4S B262315 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B262315.png)
4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile involves the inhibition of key enzymes involved in the growth and proliferation of cancer cells. It also inhibits the activity of viral enzymes, thus preventing the replication of viruses. The anti-inflammatory activity of the compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been found to exhibit low toxicity and good pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile is its potent anticancer activity. It also exhibits good pharmacokinetic properties, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments. For instance, it is relatively expensive to synthesize, and its solubility in water is low, which can limit its bioavailability.
Future Directions
There are several future directions for research on 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and reduce the cost of production. Another area of interest is the optimization of the compound's pharmacokinetic properties to enhance its bioavailability. Additionally, further research is needed to elucidate the compound's mechanism of action and to explore its potential applications in other areas, such as immunotherapy and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the pharmaceutical industry. Its potent anticancer activity, antiviral activity, and anti-inflammatory activity make it a promising candidate for drug development. However, further research is needed to optimize its pharmacokinetic properties and to explore its potential applications in other areas.
Synthesis Methods
The synthesis of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile involves the reaction between 2-[(2-methylpropyl)sulfanyl]acetonitrile and 2,4-diaminopyrimidine in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells. It also has potential applications in the treatment of viral infections, such as HIV and hepatitis C. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
4-amino-2-(2-methylpropylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H12N4S/c1-6(2)5-14-9-12-4-7(3-10)8(11)13-9/h4,6H,5H2,1-2H3,(H2,11,12,13) |
InChI Key |
HYYYDIUQTXBQOO-UHFFFAOYSA-N |
SMILES |
CC(C)CSC1=NC=C(C(=N1)N)C#N |
Canonical SMILES |
CC(C)CSC1=NC=C(C(=N1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



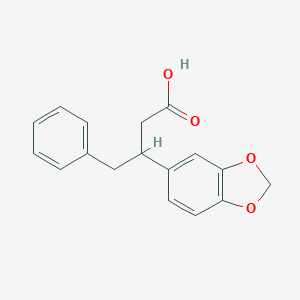
![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)
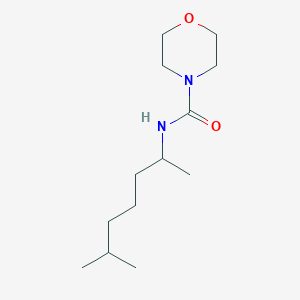
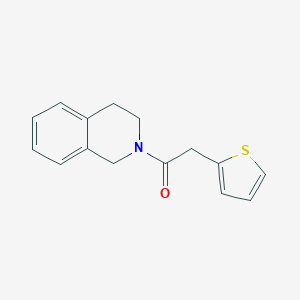
![5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B262253.png)
![8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B262256.png)
![2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone](/img/structure/B262265.png)
![4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone](/img/structure/B262266.png)
![6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B262270.png)
![6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one](/img/structure/B262272.png)
